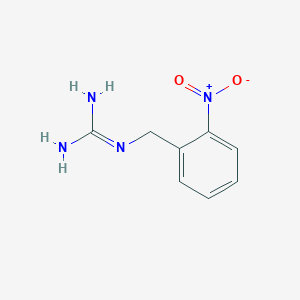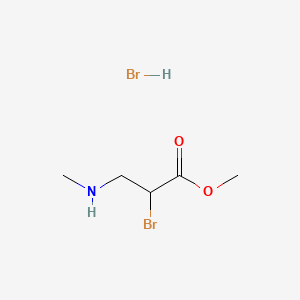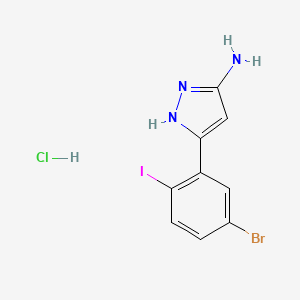
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid is a heterocyclic compound that contains both imidazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 3-thiophenecarboxaldehyde and a suitable amine can lead to the formation of the imidazole ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce halogen, nitro, or sulfonyl groups.
Scientific Research Applications
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The thiophene ring can participate in π-π interactions, affecting molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-Thienyl)-1H-imidazole-4-carboxylic Acid: Lacks the methyl group at the 5-position.
5-Methyl-1H-imidazole-4-carboxylic Acid: Lacks the thiophene ring.
2-(2-Thienyl)-1H-imidazole-4-carboxylic Acid: The thiophene ring is attached at a different position.
Uniqueness
5-Methyl-2-(3-thienyl)-1H-imidazole-4-carboxylic Acid is unique due to the presence of both the methyl group and the thiophene ring, which can influence its chemical reactivity and biological activity. The combination of these structural features can enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C9H8N2O2S |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-methyl-2-thiophen-3-yl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2S/c1-5-7(9(12)13)11-8(10-5)6-2-3-14-4-6/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
MOOBFZQZPCORLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)

![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)

![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)






